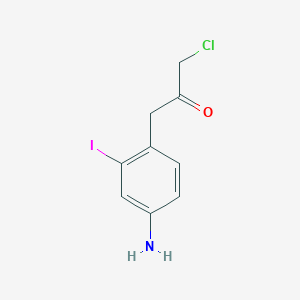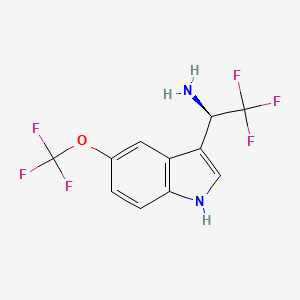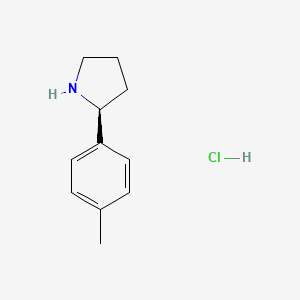
5-Deuterio-1-(methoxymethyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-1H-indole-5-D is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-1H-indole-5-D can be synthesized through several methods. One common approach involves the methoxymethylation of indole derivatives. This process typically uses formaldehyde dimethyl acetal as the methoxymethylating agent in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . The reaction is efficient and selective, providing high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(Methoxymethyl)-1H-indole-5-D often involves large-scale methoxymethylation reactions. The use of reusable catalysts and solvent-free conditions makes the process cost-effective and environmentally friendly. The scalability of the reaction allows for the production of significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-1H-indole-5-D undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: NO2, oxygen, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-1H-indole-5-D has a wide range of scientific research applications, including:
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-1H-indole-5-D involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 1-(Methoxymethyl)-1H-indole-5-D is unique due to the presence of the methoxymethyl group, which enhances its chemical stability and reactivity. This modification allows for a broader range of chemical reactions and applications compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
5-deuterio-1-(methoxymethyl)indole |
InChI |
InChI=1S/C10H11NO/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-7H,8H2,1H3/i2D |
Clave InChI |
DIDZHWPGXZYJJH-VMNATFBRSA-N |
SMILES isomérico |
[2H]C1=CC=C2C(=C1)C=CN2COC |
SMILES canónico |
COCN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
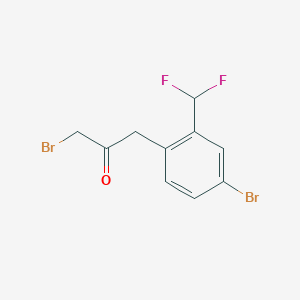

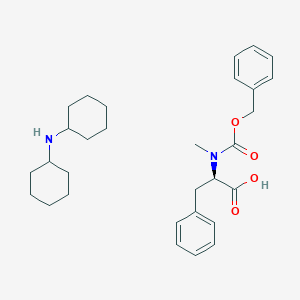


![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
